Forward Photochemical Quantum Yield: DHA Achieves Near-Unity ΦD→V, Exceeding Typical Azobenzene E→Z Yields
The photochemical ring-opening reaction of unsubstituted DHA (1-DHA) proceeds with a quantum yield approaching 1.0 in acetone solution, measured via femtosecond transient absorption spectroscopy [1]. This near-unity ΦD→V stands in contrast to typical azobenzene E→Z photoisomerization quantum yields, which are generally substantially lower and limited by competing photochemical back-reaction pathways. Additionally, the DHA→VHF reaction proceeds across a conical intersection to the S0 potential energy surface, which explains both the high quantum yield and the complete absence of photochemical back-reaction from VHF [1].
| Evidence Dimension | Forward photochemical quantum yield (ΦD→V) |
|---|---|
| Target Compound Data | Φ ≈ 1.0 (for 1-DHA parent compound) |
| Comparator Or Baseline | Azobenzene E→Z photoisomerization: typically <1.0 due to competing photochemical back-reaction; substituted DHAs: 4-nitro DHA Φ ≈ 0.5; 2-nitro DHA Φ = 0.02–0.005 |
| Quantified Difference | 1-DHA achieves near-unity quantum yield; substituted DHAs show 10× to 200× variation in Φ based on substituent position |
| Conditions | 1-DHA in acetone solution; femtosecond transient absorption spectroscopy (560 fs time resolution); nitro-substituted DHAs in various solvents at room temperature |
Why This Matters
A near-unity quantum yield ensures that every absorbed photon drives the switching event, maximizing photoconversion efficiency and minimizing photodegradation pathways—critical for applications requiring high photon economy.
- [1] Ernsting NP, et al. Dihydroazulene/vinylheptafulvene photochromism: dynamics of the photochemical ring-opening reaction. Chem Phys. 2000;259(2-3):331-337. View Source
